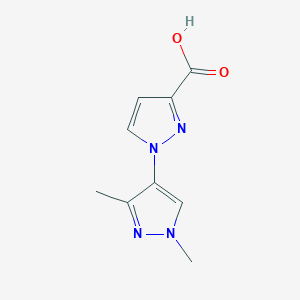
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features two pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the carboxylic acid group . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized pyrazole derivatives .
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include key biochemical processes, such as signal transduction or metabolic regulation .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1,3-Dimethyl-5-pyrazolone: Known for its use in the synthesis of various pharmaceuticals.
1,3,4-Oxadiazole derivatives: Exhibiting diverse biological activities, including fungicidal and herbicidal properties.
Zolazepam: A tranquilizer used in veterinary medicine.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-6-8(5-12(2)10-6)13-4-3-7(11-13)9(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RWXZIXKTABYTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N2C=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



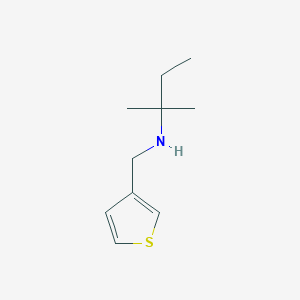
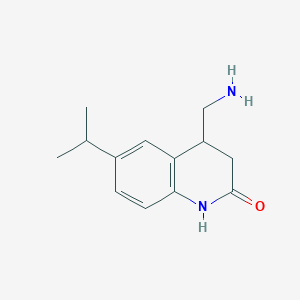
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
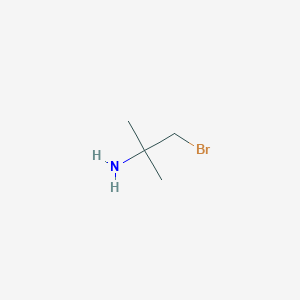
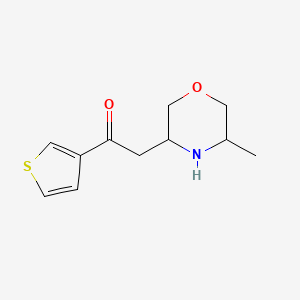
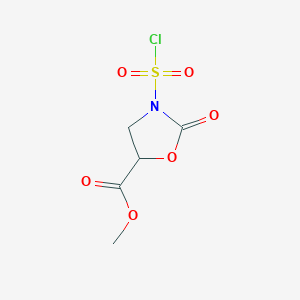
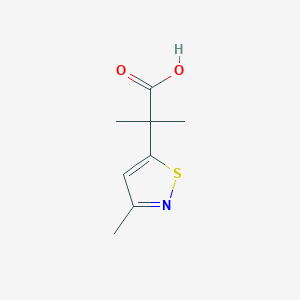
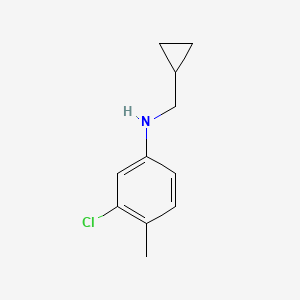
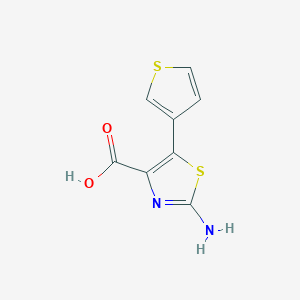
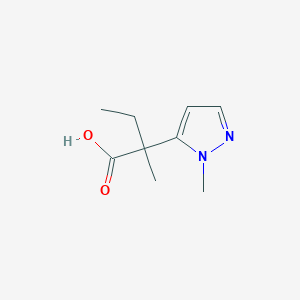
![2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300226.png)

